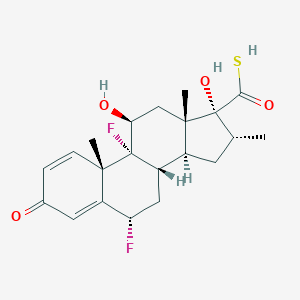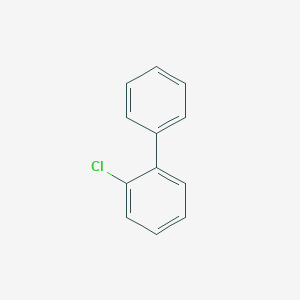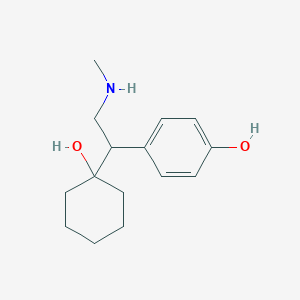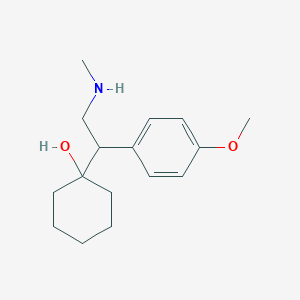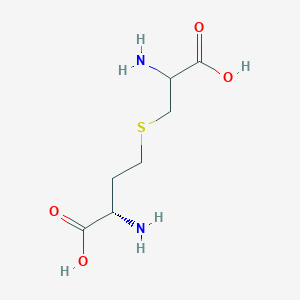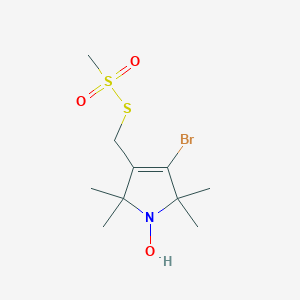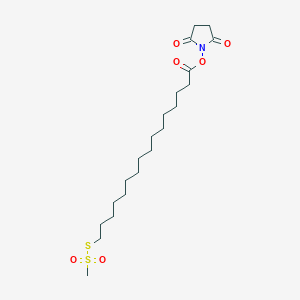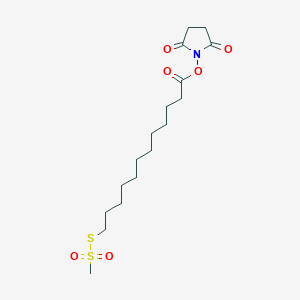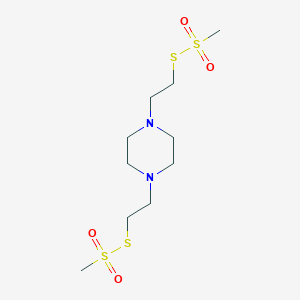
1,4-双(2-甲基磺酰基硫代乙基)哌嗪
描述
Piperazine derivatives are widely studied for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. These compounds often serve as building blocks for the synthesis of more complex molecules, displaying a range of biological activities and chemical functionalities.
Synthesis Analysis
The synthesis of piperazine derivatives involves various strategies, including nucleophilic substitution reactions, Mannich reactions, and the cycloaddition of reactive cumulenes. For instance, piperazine derivatives have been synthesized through the reaction with methyl sulfonyl chloride and formaldehyde bisulfite in aqueous media, showcasing the versatility of synthesis methods (Naveen et al., 2007; van Westrenen & Sherry, 1992).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their chemical and biological properties. X-ray crystallography and spectroscopic methods like IR, NMR, and mass spectrometry are commonly employed to characterize these compounds. The structure influences the compound's reactivity, conformation, and interaction with biological targets (Xiao et al., 2022).
Chemical Reactions and Properties
Piperazine derivatives participate in a variety of chemical reactions, including the formation of Schiff bases and the sulfomethylation of polyazamacrocycles. These reactions expand the functional diversity and application potential of piperazine-based compounds (Xu et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are determined by the molecular structure and substituents of the piperazine derivatives. These properties are essential for understanding the compound's behavior in different environments and applications (Polaske et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are pivotal for the application of piperazine derivatives in chemical synthesis, drug development, and material science. Studies on bis(heteroaryl)piperazines and related compounds reveal significant insights into their chemical behavior and interaction mechanisms (Romero et al., 1994).
科学研究应用
抗菌和抗肿瘤应用
- 哌嗪衍生物已被合成,用作有效的细菌生物膜和 MurB 抑制剂,对大肠杆菌、金黄色葡萄球菌和变形链球菌等菌株表现出优异的抗菌功效。一种化合物表现出的生物膜抑制活性优于环丙沙星等参考药物 (Ahmed E. M. Mekky、S. Sanad,2020 年).
- 对 DNA 导向烷化剂的研究产生了一系列哌嗪类似物,这些类似物是自发制备的,并对其 DNA 亲和力和抗肿瘤活性进行了评估 (Y. Al-Soud、N. Al-Masoudi,2004 年).
抗氧化性能
- 一项关于哌嗪衍生物合成的研究突出了它们作为抗氧化剂的潜力。测试表明其具有显着的抗氧化活性,表明这些化合物在对抗氧化应激方面很有用 (S. Y. Prabawati,2016 年).
生物医学和药代动力学机制
- 对哌嗪衍生物与牛血清白蛋白 (BSA) 的光谱学和计算结合模式的研究表明了它们的抗癌、抗菌和低毒性,为这类药物的药代动力学机制提供了见解 (S. Karthikeyan 等人,2015 年).
疟疾研究
- 哌嗪化合物已被发现具有抗疟疾活性,导致疟原虫 falciparum 蛋白二硫键异构酶同源物的克隆,这是抗疟疾药物的新潜在靶点 (Isabelle Florenta 等人,2000 年).
环境应用
- 一种 pH 响应性超分子哌嗪衍生物已被设计为通过前向渗透去除水中砷的汲取溶质,表现出高性能砷去除和水回收效率 (Yanhuang Wu 等人,2019 年).
作用机制
While the specific mechanism of action for “1,4-Bis(2-methylsulfonylsulfanylethyl)piperazine” is not mentioned in the search results, piperazine compounds in general are known to mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
安全和危害
属性
IUPAC Name |
1,4-bis(2-methylsulfonylsulfanylethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4S4/c1-19(13,14)17-9-7-11-3-5-12(6-4-11)8-10-18-20(2,15)16/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHNPHLFPWMMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCN1CCN(CC1)CCSS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(2-methylsulfonylsulfanylethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




